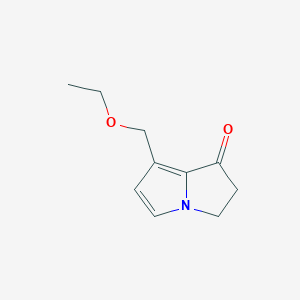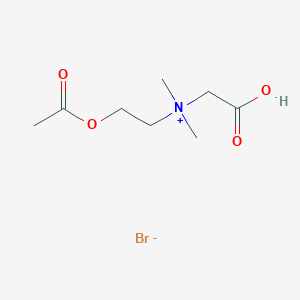![molecular formula C7H10Br2O B14290060 1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane CAS No. 117133-99-0](/img/structure/B14290060.png)
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is an organic compound that belongs to the class of halogenated cyclopropanes. This compound is characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring, along with a prop-2-en-1-yloxy methyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane can be synthesized through a multi-step process. One common method involves the bromination of a suitable cyclopropane precursor. For example, starting with 1,1-dibromo-2-(prop-2-en-1-yloxy)methylcyclopropane, the compound can be synthesized by reacting it with bromine in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as iron or aluminum bromide can enhance the reaction rate and yield. The final product is often purified using techniques like fractional distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Bases: Sodium hydroxide, potassium tert-butoxide.
Solvents: Carbon tetrachloride, dichloromethane, ethanol.
Major Products
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Haloalkanes: Formed through addition reactions.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane involves its interaction with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substitution and elimination products. The prop-2-en-1-yloxy group can also participate in addition reactions, further diversifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another halogenated cyclopropane with similar reactivity.
1,2-Dibromotetrachloroethane: A halogenated ethane derivative with comparable chemical properties.
Cyclopropylcyclopentane: A cycloalkane with a similar ring structure but different substituents.
Uniqueness
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is unique due to the presence of both bromine atoms and the prop-2-en-1-yloxy group. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various chemical transformations.
Propiedades
Número CAS |
117133-99-0 |
|---|---|
Fórmula molecular |
C7H10Br2O |
Peso molecular |
269.96 g/mol |
Nombre IUPAC |
1,1-dibromo-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10Br2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
Clave InChI |
JEZFCYOFSYYFAP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC1CC1(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


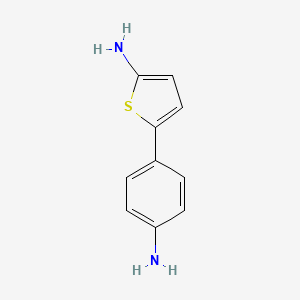
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)
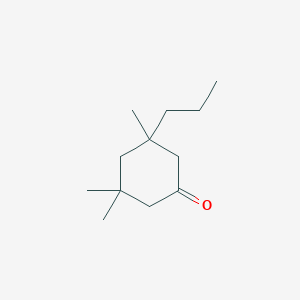
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
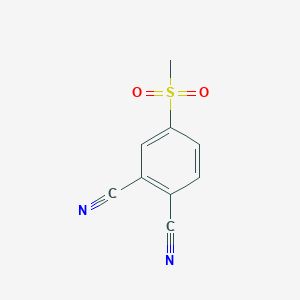
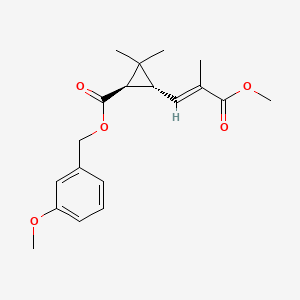
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
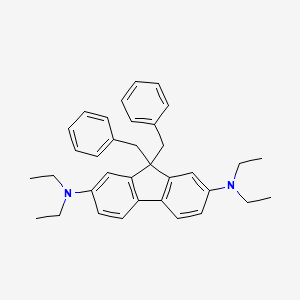
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
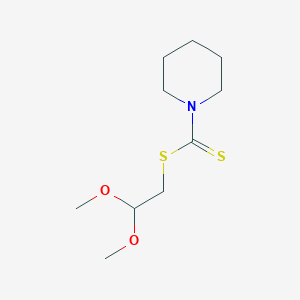
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
